Product packaging for 2,3-Difluoro-6-methoxybenzylamine(Cat. No.:CAS No. 886501-77-5)

2,3-Difluoro-6-methoxybenzylamine

Cat. No.: B1308563
CAS No.: 886501-77-5
M. Wt: 173.16 g/mol
InChI Key: TYGWYXQDCGKHHY-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic Synthesis and Drug Design

The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery and development, with an estimated 20-30% of all pharmaceuticals containing at least one fluorine atom. numberanalytics.com This is due to the unique properties of the fluorine atom. As the most electronegative element, fluorine's presence can significantly alter a molecule's physicochemical properties, such as its acidity (pKa) and dipole moment, which in turn can influence its bioavailability and membrane permeability. tandfonline.com The substitution of hydrogen with fluorine, an atom of comparable size, can enhance metabolic stability by strengthening the C-F bond compared to a C-H bond, making the molecule more resistant to enzymatic degradation and prolonging its therapeutic effect. tandfonline.comnih.govnumberanalytics.com Furthermore, fluorine can increase the lipophilicity of a compound, often leading to improved absorption and cell membrane penetration. tandfonline.comwikipedia.org The strategic placement of fluorine can also enhance a molecule's binding affinity to its target protein through various interactions, including hydrogen bonding and dipolar interactions. numberanalytics.comtandfonline.com

The Role of Benzylamine (B48309) Scaffolds in Chemical Building Blocks

Benzylamine and its derivatives represent a class of "privileged structures" in medicinal chemistry. unife.it This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the design of new therapeutic agents. unife.it Benzylamine scaffolds are versatile chemical building blocks used in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). mlunias.compolymerchem.orgzenfoldst.com Their utility stems from their ability to participate in a variety of chemical reactions, allowing for the construction of diverse molecular architectures. acs.orgacs.org The amine group in benzylamines is a key functional group that can form hydrogen bonds and act as a base, features that are often critical for a drug's biological activity. polymerchem.org The synthesis of novel benzylamines and their derivatives continues to be an active area of research, with applications in the development of various therapeutic agents, including antimycotics and anticoagulants. nih.govnih.gov

Contextual Importance of 2,3-Difluoro-6-methoxybenzylamine as a Synthetic Intermediate

This compound emerges as a significant synthetic intermediate by combining the advantageous properties of both fluorine substitution and the benzylamine scaffold. An intermediate is a molecule that is formed during a chemical reaction and then reacts further to produce the final product. In pharmaceutical synthesis, intermediates are crucial for building the complex molecular frameworks of APIs. mlunias.compolymerchem.org The presence of two fluorine atoms on the benzene (B151609) ring of this compound can be expected to confer enhanced metabolic stability and modulate the electronic properties of the molecule. The methoxy (B1213986) group provides an additional point for chemical modification, while the benzylamine core offers a reactive handle for a variety of synthetic transformations. This trifecta of functional groups makes this compound a valuable precursor for the synthesis of novel and potentially potent drug candidates. The strategic use of such intermediates allows for the efficient and controlled construction of complex molecules, a cornerstone of modern drug development. arborpharmchem.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 886501-77-5
Molecular Formula C8H8F2NO
Boiling Point 214.8±35.0 °C (Predicted) chemicalbook.com
Density 1.220±0.06 g/cm³ (Predicted) chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9F2NO B1308563 2,3-Difluoro-6-methoxybenzylamine CAS No. 886501-77-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-difluoro-6-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGWYXQDCGKHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402089
Record name 2,3-Difluoro-6-methoxybenzylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-77-5
Record name 2,3-Difluoro-6-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-6-methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Difluoro 6 Methoxybenzylamine and Analogues

Strategies for Constructing the Difluoro-methoxy-substituted Aromatic Ring System

The creation of the 1,2-difluoro-4-methoxy substitution pattern on a benzene (B151609) ring is a key challenge. Several strategies can be envisioned, starting from different precursors and employing modern fluorination and functionalization techniques.

A common and effective strategy is to first synthesize a stable precursor, such as a benzaldehyde (B42025) or benzoic acid, which already contains the desired substitution pattern. These functional groups can then be converted to the required aminomethyl group in later steps.

A documented route to the key intermediate, 2,3-difluoro-6-methoxybenzaldehyde (B67421), starts from 3,4-difluoroanisole (B48514). This method utilizes a directed ortho-metalation (DoM) reaction, where the methoxy (B1213986) group directs lithiation to the adjacent ortho position. chemicalbook.comwikipedia.org The resulting aryllithium species is then quenched with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to install the aldehyde functionality. chemicalbook.com The reaction proceeds with high yield and selectivity, demonstrating the power of ortho-directing groups in complex aromatic synthesis. chemicalbook.comharvard.eduorganic-chemistry.org

The reaction sequence is as follows:

Directed ortho-Metalation: 3,4-Difluoroanisole is treated with a strong base, typically an alkyllithium reagent like lithium diisopropylamide (LDA), at low temperatures. The methoxy group directs the deprotonation specifically to the C6 position. chemicalbook.comwikipedia.org

Formylation: The generated aryllithium intermediate reacts with an electrophilic formylating agent, such as DMF, to produce 2,3-difluoro-6-methoxybenzaldehyde. chemicalbook.com

A high yield of 95% has been reported for this transformation, making it an efficient method for accessing the key aldehyde precursor. chemicalbook.com

Table 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde via Directed ortho-Metalation

Starting Material Reagents Conditions Product Yield Reference

Once the aldehyde is obtained, it can be readily oxidized to the corresponding carboxylic acid, 2,3-difluoro-6-methoxybenzoic acid. A patent describes a method for this oxidation using hydrogen peroxide in the presence of potassium hydroxide. google.com This provides another stable, versatile precursor for further transformations. google.com

An alternative approach to constructing the aromatic core involves the direct introduction of fluorine atoms onto a pre-functionalized benzene ring. This can be achieved through various halogenation and fluorination techniques.

Modern synthetic chemistry has seen the development of powerful methods for the direct fluorination of C–H bonds, often guided by a directing group to ensure regioselectivity. Palladium-catalyzed C–H fluorination using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI) is a prominent example. acs.org In such reactions, a directing group (e.g., pyrazole, quinoxaline) on the substrate coordinates to the palladium catalyst, bringing it into proximity with a specific ortho C–H bond, which is then cleaved and replaced by a fluorine atom. acs.org

While a direct application to form the 2,3-difluoro-6-methoxy pattern in one step is complex, a sequential strategy could be envisioned. For instance, starting with a substrate like 2-fluoro-6-methoxy-aniline, a directing group could be installed on the amine to guide a second fluorination to the C3 position. The development of transient directing groups, such as orthanilic acids for the ortho-fluorination of benzaldehydes, further expands the toolkit for such transformations.

Achieving a specific 1,2-difluoro pattern often requires specialized methods. While electrophilic fluorination can sometimes lead to difluorinated products, controlling the regioselectivity can be challenging. acs.org Other strategies involve the transformation of existing functional groups. For example, a Sandmeyer-type reaction on a suitably substituted aminophenol or aniline (B41778) derivative could be used, although this is a classical multi-step approach.

More advanced techniques include the hydrodefluorination of polyfluoroarenes, where C-F bonds are selectively replaced by C-H bonds. acs.org While this is the reverse of the desired transformation, it highlights the ongoing development of catalytic systems for regioselective C-F bond manipulation. acs.org

In many synthetic routes, the methoxy group is incorporated early, as seen in the use of 3,4-difluoroanisole. chemicalbook.com However, an alternative is to introduce the methoxy group at a later stage via nucleophilic aromatic substitution (SNAr). This reaction is particularly effective when the aromatic ring is "activated" by electron-withdrawing groups, such as nitro groups or, pertinently, fluorine atoms. lumenlearning.comlibretexts.org

For example, a substrate like 1,2,4-trifluorobenzene (B1293510) could potentially undergo regioselective substitution with sodium methoxide. The fluorine atoms activate the ring for nucleophilic attack, and the position of substitution is governed by the relative stability of the intermediate Meisenheimer complex. lumenlearning.comnih.gov The fluorine at the 4-position would be the most likely site for substitution by methoxide, leading to 2,5-difluoroanisole, which is not the desired isomer. Achieving substitution at the 1-position to yield 3,4-difluoroanisole (the precursor for the DoM route) would be less favored. Therefore, direct methoxylation on a polyfluorinated ring to achieve the specific 2,3-difluoro-6-methoxy pattern is challenging and likely requires a more sophisticated substrate with carefully placed directing and activating groups.

Halogenation and Fluorination of Aromatic Substrates

Amination Strategies for Benzylamines

With the 2,3-difluoro-6-methoxy-substituted aromatic core in hand, typically as the benzaldehyde or a derivative of the benzoic acid, the final step is the introduction of the aminomethyl group (-CH₂NH₂). Several robust and widely used methods are available for this transformation.

One of the most direct methods is the reductive amination of 2,3-difluoro-6-methoxybenzaldehyde. organic-chemistry.org This one-pot reaction involves the condensation of the aldehyde with an ammonia (B1221849) source (like ammonium (B1175870) formate (B1220265) or aqueous ammonia) to form an intermediate imine, which is then reduced in situ to the primary amine. organic-chemistry.orgresearchgate.net A variety of reducing agents can be employed, from classic metal hydrides to catalytic transfer hydrogenation conditions. organic-chemistry.org

Table 2: General Amination Strategies Applicable to Benzylamine (B48309) Synthesis

Precursor Type Reaction Name General Reagents Product Type Reference
Aldehyde Reductive Amination Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₃CN, H₂, catalyst) Primary Amine organic-chemistry.org
Benzyl (B1604629) Alcohol Direct Catalytic Amination Ammonia source (e.g., aq. NH₃), Catalyst (e.g., Ni, Fe, Ru complexes) Primary Amine acs.orgrug.nl

Alternatively, the precursor benzoic acid can be converted to the benzylamine. This typically involves a two-step process:

Amide Formation: The 2,3-difluoro-6-methoxybenzoic acid is first converted to an acid chloride (e.g., using thionyl chloride) or activated in another way, followed by reaction with ammonia to form 2,3-difluoro-6-methoxybenzamide. synhet.com

Amide Reduction: The resulting amide is then reduced to the target benzylamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

A third route proceeds via the benzyl alcohol. The precursor aldehyde can be reduced to 2,3-difluoro-6-methoxybenzyl alcohol, or the benzoic acid can be reduced directly. This alcohol can then be converted to the amine. Modern catalytic methods, often termed "borrowing hydrogen" or "hydrogen autotransfer" reactions, allow for the direct amination of benzyl alcohols using an ammonia source and a transition metal catalyst (e.g., based on iron, ruthenium, or nickel). acs.orgacs.orgrug.nl These methods are highly atom-economical and represent a green chemistry approach to amine synthesis. acs.orgacs.org

Reduction of Nitriles or Nitro Groups to Amines

A primary and direct method for synthesizing benzylamines is the reduction of the corresponding benzonitrile. For the target compound, this involves the catalytic hydrogenation of 2,3-Difluoro-6-methoxybenzonitrile. chem960.com This process typically utilizes a catalyst, such as skeletal nickel, in a fixed-bed reactor under a hydrogen atmosphere. google.com The reaction is generally efficient, offering a high conversion rate of the nitrile to the primary amine.

Another common pathway for creating aromatic amines involves the reduction of a nitro group. For instance, the synthesis of N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, an analogue, involves a reduction step. nih.gov Reagents like borane in tetrahydrofuran (B95107) (BH₃/THF) are effective for converting nitroarenes to the corresponding anilines, which can be precursors to or part of a larger benzylamine structure. nih.gov

Table 1: Comparison of Reduction Methodologies for Amine Synthesis

Starting Material Product Key Reagents/Catalyst Typical Conditions Reference
2,3-Difluoro-6-methoxybenzonitrile 2,3-Difluoro-6-methoxybenzylamine Skeletal Nickel, H₂ 80-200 °C, 1-10 bar H₂ google.com
Aromatic Nitro Compound Aromatic Amine Analogue BH₃/THF Room Temperature to Reflux nih.gov

Reductive Amination of Aldehydes (e.g., 2,3-difluoro-6-methoxybenzaldehyde)

Reductive amination is a highly versatile method for forming amines from carbonyl compounds. In this approach, 2,3-difluoro-6-methoxybenzaldehyde is reacted with an amine source, such as ammonia or ammonium formate, to form an imine intermediate in situ. chemicalbook.comorganic-chemistry.org This intermediate is then immediately reduced to the target benzylamine.

A wide array of reducing agents and catalytic systems can be employed, offering flexibility in reaction conditions. organic-chemistry.org These range from classic hydride reagents to catalytic transfer hydrogenation. For example, Cp*Ir complexes have been shown to effectively catalyze the direct reductive amination of ketones using ammonium formate as both the nitrogen and hydrogen source. organic-chemistry.org Similarly, amorphous cobalt particles can catalyze the reaction using aqueous ammonia and molecular hydrogen (H₂). organic-chemistry.org

Table 2: Selected Systems for Reductive Amination

Aldehyde/Ketone Amine Source Catalyst/Reducing Agent Key Advantage Reference
General Aldehyde Aqueous NH₃ Amorphous Cobalt / H₂ High selectivity, mild conditions organic-chemistry.org
General Ketone Ammonium formate Cp*Ir complex Direct conversion to primary amines organic-chemistry.org
General Aldehyde Anilines [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ Efficient for secondary/tertiary amines organic-chemistry.org

Derivatization from Benzyl Alcohols and Halides

Benzyl alcohols and benzyl halides are common precursors for synthesizing benzylamines. organic-chemistry.org The corresponding 2,3-difluoro-6-methoxybenzyl alcohol can be converted into the amine through a two-step process. First, the hydroxyl group is transformed into a better leaving group, such as a tosylate or mesylate. Subsequently, this intermediate is treated with an amine source (e.g., ammonia) via a nucleophilic substitution reaction to yield the final product.

Alternatively, a more direct route involves the use of the corresponding benzyl halide, such as 2,3-difluoro-6-methoxybenzyl bromide. This halide can undergo direct nucleophilic substitution with ammonia or other amine nucleophiles to produce the benzylamine. Various fluorinating agents, such as Deoxo-Fluor, can be used to synthesize fluorinated halides from alcohols, highlighting the interchangeability of these precursors. organic-chemistry.org A patent describing the synthesis of a similar compound, 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, starts from the corresponding benzyl halide, demonstrating the utility of this class of starting materials. google.com

Green Chemistry Approaches in the Synthesis of Fluorinated Benzylamines

The synthesis of fluorinated compounds is increasingly guided by the principles of green chemistry, which prioritizes environmental sustainability through waste reduction, energy efficiency, and the use of safer materials. dovepress.comsciencedaily.comeurekalert.org

Mechanochemical Synthesis Techniques

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to drive chemical reactions, represents a significant green chemistry advancement. nih.govresearchgate.net This technique often proceeds in the absence of a solvent, drastically reducing chemical waste. The synthesis of fluorinated imines, which are direct precursors to benzylamines via reduction, has been successfully demonstrated using a solvent-free mechanochemical method. mdpi.com In this approach, equimolar amounts of a fluorinated benzaldehyde and an amine are manually ground at room temperature, leading to good-to-excellent yields in very short reaction times (e.g., 15 minutes). mdpi.com This method is not only environmentally friendly but also scalable and efficient.

Catalyst-Mediated Processes for Environmental Sustainability

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. The synthesis of fluorinated benzylamines and their precursors benefits greatly from catalyst-mediated processes. For example, the reductive amination of aldehydes can be achieved using earth-abundant and non-precious metal catalysts like cobalt with molecular hydrogen, a green reductant. organic-chemistry.org Furthermore, the synthesis of fluorinated aromatic precursors often relies on palladium-catalyzed reactions that proceed under mild conditions. dovepress.com The ability to regenerate and reuse catalysts, such as the regeneration of CuF₂ after fluorination, further enhances the environmental credentials of these processes. dovepress.com

Solvent-Free or Environmentally Benign Solvent Systems

Minimizing or eliminating the use of hazardous organic solvents is a key goal of green chemistry. As noted, mechanochemical synthesis is a powerful tool for achieving solvent-free reactions. researchgate.netmdpi.com When solvents are necessary, the focus shifts to environmentally benign options like water or ethanol. The synthesis of nicotinonitrile derivatives, for example, has been performed in ethanol. researchgate.net Similarly, the catalytic hydrogenation of benzonitriles can be carried out in simple alcohols like methanol (B129727) or ethanol. google.com These green solvents reduce the environmental impact and safety risks associated with traditional organic solvents.

Atom Economy and Waste Reduction in Synthesis

The principles of atom economy, a concept developed by Barry Trost, and waste reduction are central to the evaluation of the environmental footprint of a chemical synthesis. Atom economy provides a theoretical measure of the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. In an ideal scenario, a reaction would have 100% atom economy, meaning no atoms are wasted as byproducts. In practice, achieving high atom economy requires careful selection of synthetic routes that favor addition reactions over substitutions or eliminations, which inherently generate waste.

The synthesis of this compound can be approached through several pathways, each with distinct implications for atom economy and waste generation. A common precursor for this amine is 2,3-difluoro-6-methoxybenzaldehyde. The conversion of this aldehyde to the target benzylamine is a critical step where green chemistry principles can be effectively applied.

One of the most prominent methods for this transformation is reductive amination . This process involves the reaction of the aldehyde with ammonia to form an intermediate imine, which is then reduced to the corresponding amine. When conducted as a one-pot reaction, reductive amination can be highly atom-economical. The ideal reaction would utilize ammonia and a source of hydrogen for the reduction, with water being the only byproduct.

For instance, the direct catalytic reductive amination of 2,3-difluoro-6-methoxybenzaldehyde with ammonia using a molecular hydrogen source and a suitable catalyst would theoretically have a very high atom economy.

Table 1: Theoretical Atom Economy for the Reductive Amination of 2,3-Difluoro-6-methoxybenzaldehyde

ReactantsMolecular Weight ( g/mol )ProductMolecular Weight ( g/mol )Atom Economy (%)
2,3-Difluoro-6-methoxybenzaldehyde (C₈H₆F₂O₂)172.13This compound (C₈H₈F₂NO)173.15~99.4%
Ammonia (NH₃)17.03
Hydrogen (H₂)2.02

Note: The calculation assumes 100% conversion and selectivity, with water as the only byproduct.

The development of catalytic hydrogenation methods represents a significant step towards waste reduction. These processes use a catalyst, often a noble metal like palladium or platinum on a carbon support, to facilitate the reaction with hydrogen gas. The catalyst can be recovered and reused, and the only byproduct is water, leading to a much greener process.

Another synthetic route to this compound could start from 2,3-difluoro-6-methoxybenzoic acid. A patent for the synthesis of this acid from the corresponding aldehyde reports a high product yield, which is a positive factor for waste reduction. Current time information in Bangalore, IN. The conversion of the benzoic acid to the benzylamine would typically involve the formation of an amide followed by its reduction.

This two-step process generally has a lower atom economy compared to direct reductive amination of the aldehyde. The amidation step, often requiring a coupling agent, generates significant byproducts. The subsequent reduction of the amide, for instance with lithium aluminum hydride (LiAlH₄), also produces substantial inorganic waste that requires careful disposal.

Table 2: Comparison of Potential Synthetic Routes based on Green Chemistry Principles

Synthetic RouteKey TransformationAdvantagesDisadvantages (in terms of waste)
Route A Reductive amination of 2,3-difluoro-6-methoxybenzaldehydePotentially high atom economy, one-pot synthesis.Choice of reducing agent is critical; stoichiometric reagents generate significant waste.
Route B Amidation of 2,3-difluoro-6-methoxybenzoic acid followed by reductionUtilizes a different starting material.Lower atom economy due to multiple steps and use of coupling and reducing agents, leading to more waste.

In recent years, biocatalysis has emerged as a powerful tool for promoting green chemistry in the synthesis of amines. The use of enzymes, such as transaminases, can offer highly selective and efficient routes to chiral and achiral amines under mild reaction conditions (aqueous media, ambient temperature, and pressure). A biocatalytic approach to this compound would likely involve a transaminase enzyme that can convert a corresponding ketone or aldehyde precursor to the desired amine with high enantioselectivity if a chiral product is desired. The primary byproduct in such a reaction is a simple ketone or aldehyde derived from the amino donor, which is often a readily available and inexpensive compound like alanine (B10760859) or pyruvate. This approach significantly reduces the generation of hazardous chemical waste.

Reactivity and Derivatization of 2,3 Difluoro 6 Methoxybenzylamine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in 2,3-Difluoro-6-methoxybenzylamine is a key site for nucleophilic reactions, enabling the formation of a diverse range of derivatives.

Formation of Imines and Schiff Bases with Aldehydes and Ketones

Primary amines, such as this compound, readily react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction typically occurs under mild, often acid-catalyzed, conditions and involves the elimination of a water molecule. rsc.orgrsc.orgwikipedia.orguomustansiriyah.edu.iq The formation of the C=N double bond is a reversible process. wikipedia.org

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. wikipedia.org

General Reaction Scheme:

R'CHO (Aldehyde) or R'R''CO (Ketone) + H₂N-CH₂-Ar → R'CH=N-CH₂-Ar or R'R''C=N-CH₂-Ar + H₂O

(where Ar = 2,3-difluoro-6-methoxyphenyl)

This reactivity allows for the coupling of the 2,3-difluoro-6-methoxybenzyl moiety to a wide variety of carbonyl-containing compounds.

Table 1: Representative Aldehydes and Ketones for Imine Formation

Carbonyl CompoundStructureResulting Imine Structure
Benzaldehyde (B42025)C₆H₅CHOC₆H₅CH=NCH₂-(C₆H₃F₂OCH₃)
Acetone(CH₃)₂CO(CH₃)₂C=NCH₂-(C₆H₃F₂OCH₃)
CyclohexanoneC₆H₁₀OC₆H₁₀=NCH₂-(C₆H₃F₂OCH₃)
4-PyridinecarboxaldehydeC₅H₄NCHOC₅H₄NCH=NCH₂-(C₆H₃F₂OCH₃)

Amidation and Sulfonamidation Reactions

The nucleophilic amine of this compound can react with acyl halides (like acyl chlorides) and sulfonyl halides to form the corresponding amides and sulfonamides, respectively. These reactions are fundamental in creating stable linkages and are widely used in the synthesis of biologically active molecules.

Amidation: The reaction with an acyl chloride, such as 2,3-difluoro-6-methoxybenzoyl chloride, would yield an N-substituted amide. This reaction typically requires a base to neutralize the HCl byproduct.

Sulfonamidation: Similarly, reaction with a sulfonyl chloride, for instance, 2,3-difluoro-6-methoxybenzene-1-sulfonyl chloride, produces a sulfonamide. libretexts.org This class of compounds is of significant interest in medicinal chemistry.

Table 2: Reagents for Amide and Sulfonamide Synthesis

Reagent ClassExample ReagentReagent StructureProduct Type
Acyl Chloride2,3-Difluoro-6-methoxybenzoyl chlorideC₈H₅ClF₂O₂ researchgate.netAmide
Sulfonyl Chloride2,3-Difluoro-6-methoxybenzene-1-sulfonyl chlorideC₇H₅ClF₂O₃S libretexts.orgSulfonamide
Acyl ChlorideAcetyl chlorideCH₃COClAmide
Sulfonyl Chloridep-Toluenesulfonyl chlorideCH₃C₆H₄SO₂ClSulfonamide

Reaction with Halogenated Heterocycles (e.g., Pyrimidines) via Nucleophilic Aromatic Substitution (SNAr)

The primary amine of this compound can act as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This is a common method for attaching amine-containing fragments to electron-deficient aromatic or heteroaromatic rings, such as those of halogenated pyrimidines. For the SNAr mechanism to be effective, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group (typically a halogen). wikipedia.org Pyridine and its derivatives, like pyrimidine, are inherently electron-deficient and thus susceptible to nucleophilic attack. wikipedia.orgnih.gov

The reaction proceeds via an addition-elimination mechanism, where the amine attacks the carbon bearing the halogen, forming a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the expulsion of the halide ion to restore aromaticity. uomustansiriyah.edu.iq

General Reaction with a Dichloropyrimidine:

(where Ar = 2,3-difluoro-6-methoxyphenyl and X = Cl)

Ar-CH₂-NH₂ + C₄H₂Cl₂N₂ → Ar-CH₂-NH-C₄H₂ClN₂ + HCl

This type of reaction is crucial for the synthesis of various kinase inhibitors and other pharmacologically active compounds. researchgate.net

Reactions Involving the Aromatic Ring System

The substituted benzene (B151609) ring of this compound can also undergo various transformations, allowing for further molecular elaboration.

Functionalization via Cross-Coupling Reactions (e.g., Suzuki-Miyaura with related structures)

While direct C-H activation on the benzylamine (B48309) itself is possible, a more common strategy for aryl-aryl bond formation is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgrsc.orgnumberanalytics.com This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgnumberanalytics.com To apply this to this compound, it would first need to be converted to an aryl halide or triflate derivative. For instance, if a bromo- derivative of the benzylamine were prepared, it could then be coupled with various boronic acids. The Suzuki-Miyaura reaction is valued for its mild conditions and tolerance of a wide range of functional groups. rsc.orgnumberanalytics.com

The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

Table 3: Potential Boronic Acid Coupling Partners for a Halogenated this compound Derivative

Boronic AcidStructurePotential Product Moiety
Phenylboronic acidC₆H₅B(OH)₂Biphenyl
4-Methylphenylboronic acidCH₃C₆H₄B(OH)₂4-Methylbiphenyl
3-Thiopheneboronic acidC₄H₃SB(OH)₂Aryl-thiophene
Pyridine-3-boronic acidC₅H₄NB(OH)₂Aryl-pyridine

Electrophilic Aromatic Substitution (Consideration of Deactivating Fluorine and Activating Methoxy (B1213986)/Amine)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene and its derivatives. wikipedia.org The regiochemical outcome of such a reaction on the this compound ring is determined by the directing effects of the existing substituents. lkouniv.ac.inlibretexts.orgchemistrytalk.org

Fluorine atoms (at C2 and C3): Halogens are deactivating due to their inductive electron-withdrawing effect, but they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.

Methoxy group (at C6): The methoxy group is a strong activating group and is ortho-, para-directing. It donates electron density to the ring via a strong resonance effect.

Aminomethyl group (-CH₂NH₂): The aminomethyl group itself is weakly activating and ortho-, para-directing. However, under the acidic conditions often used for SEAr, the amine will be protonated to form -CH₂NH₃⁺. This ammonium (B1175870) group is strongly deactivating and meta-directing due to its powerful inductive electron-withdrawing effect.

Table 4: Summary of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Effect
-FC2Inductive: Withdrawing (-I), Resonance: Donating (+R)Ortho, Para-directing (Deactivating)
-FC3Inductive: Withdrawing (-I), Resonance: Donating (+R)Ortho, Para-directing (Deactivating)
-OCH₃C6Inductive: Withdrawing (-I), Resonance: Donating (+R)Ortho, Para-directing (Activating)
-CH₂NH₂C1Inductive: Donating (+I)Ortho, Para-directing (Activating)
-CH₂NH₃⁺C1Inductive: Withdrawing (-I)Meta-directing (Strongly Deactivating)

Derivatization for Analytical and Structural Elucidation Purposes

Reagent in Chromogenic and Fluorogenic Derivatization

No studies describing the use of this compound as a derivatizing agent to introduce a chromophore or fluorophore into an analyte for detection purposes were found.

Formation of Stable Derivatives for Spectroscopic Analysis

There is no available literature detailing the formation of stable derivatives of this compound to enhance its detectability or to facilitate its characterization by spectroscopic methods such as NMR, IR, or mass spectrometry.

Applications in Advanced Organic Synthesis and Bioactive Molecule Scaffolds

Construction of Complex Heterocyclic Systems

The primary amine functionality of 2,3-Difluoro-6-methoxybenzylamine serves as a key reactive handle for its incorporation into a variety of heterocyclic frameworks. While direct literature detailing the use of this specific benzylamine (B48309) in the synthesis of all major classes of heterocycles is emerging, its structural motifs are represented in analogous synthetic strategies for pyrroles, pyrimidines, imidazoles, and fused heterocyclic systems.

Pyrroles and Pyrimidines

The synthesis of N-substituted pyrroles can be achieved through various condensation reactions. A common method involves the Paal-Knorr synthesis, where a primary amine reacts with a 1,4-dicarbonyl compound. Although no specific examples utilizing this compound were identified in the immediate search, its application in such reactions is chemically plausible and would lead to the formation of N-(2,3-difluoro-6-methoxybenzyl)pyrroles. The electron-withdrawing nature of the difluorinated phenyl ring could influence the reaction kinetics and the properties of the resulting pyrrole.

Similarly, in pyrimidine synthesis, substituted benzylamines can be used as precursors. For instance, the Biginelli reaction or related multicomponent reactions often employ an amine, an aldehyde, and a β-dicarbonyl compound to construct the dihydropyrimidine core. The use of this compound in such a reaction would introduce the fluorinated benzyl (B1604629) moiety at the N-1 position of the pyrimidine ring, a common substitution pattern in bioactive pyrimidine derivatives. The synthesis of pyrano[2,3-d]pyrimidine derivatives, for example, has been achieved through one-pot three-component condensation reactions, highlighting the versatility of such synthetic approaches nih.gov.

Heterocycle General Synthetic Method Potential Role of this compound
PyrrolePaal-Knorr SynthesisAs the primary amine component to form N-substituted pyrroles.
PyrimidineBiginelli ReactionAs the amine component to introduce the fluorinated benzyl group.

Imidazoles and Fused Heterocycles

The construction of imidazole rings can be accomplished through methods like the Debus-Radziszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. By substituting ammonia with this compound, N-substituted imidazoles bearing the difluoromethoxybenzyl group can be synthesized. The resulting imidazoles could serve as valuable intermediates for more complex, fused heterocyclic systems nih.govuobasrah.edu.iqresearchgate.netnih.govmdpi.com.

The synthesis of fused heterocycles, such as pyrido[2,3-d]pyrimidines, often involves the cyclization of appropriately functionalized precursors. While direct examples are not available, the structural elements of this compound make it a candidate for incorporation into such scaffolds, which are known to possess a wide range of biological activities, including potent cytotoxicity against cancer cell lines nih.govresearchgate.net. The stereoselective synthesis of complex fused heterocycles is an active area of research, with methods like inverse electron-demand hetero-Diels–Alder reactions being employed to construct intricate molecular architectures rsc.org.

Integration into Fluorinated Scaffolds for Medicinal Chemistry Research

The 2,3-difluoro-6-methoxybenzyl moiety is an attractive scaffold for the design of novel therapeutic agents. The presence of two fluorine atoms on the phenyl ring can significantly impact the molecule's properties, making it a valuable tool for medicinal chemists.

Design and Synthesis of Enzyme Inhibitors (e.g., PRMT5, NOS, FtsZ)

The development of selective enzyme inhibitors is a major focus of drug discovery. The 2,3-difluoro-6-methoxybenzyl scaffold has the potential to be incorporated into inhibitors of various enzymes.

PRMT5 Inhibitors: Protein arginine methyltransferase 5 (PRMT5) is a key enzyme in cancer progression, and its inhibitors are actively being pursued as anti-cancer agents. The design of potent and selective PRMT5 inhibitors often involves scaffolds that can interact with the enzyme's active site. While no direct inhibitors containing the this compound moiety were found, the general importance of substituted aromatic scaffolds in this area suggests its potential utility.

Nitric Oxide Synthase (NOS) Inhibitors: Nitric oxide synthases are a family of enzymes involved in various physiological and pathological processes. The development of isoform-selective NOS inhibitors is of great therapeutic interest. The design of such inhibitors often incorporates substituted aromatic and heterocyclic moieties to achieve selectivity.

FtsZ Inhibitors: Filamenting temperature-sensitive mutant Z (FtsZ) is a bacterial protein crucial for cell division and a promising target for new antibiotics. Research has shown that 2,6-difluorobenzamide derivatives are potent inhibitors of FtsZ. While the specific substitution pattern of this compound differs, the presence of the difluorinated benzene (B151609) ring is a key feature shared with these known FtsZ inhibitors. This suggests that derivatives of this compound could be explored for their antibacterial activity via FtsZ inhibition.

Ligand Design for Specific Receptors (e.g., σ2 Receptor Ligands)

The design of ligands that selectively target specific receptors is crucial for the development of drugs with improved efficacy and reduced side effects.

σ2 Receptor Ligands: The sigma-2 (σ2) receptor is overexpressed in various tumor cells and is a target for the development of cancer therapeutics and imaging agents. The design of selective σ2 receptor ligands often involves aromatic scaffolds with specific substitution patterns. The unique electronic and steric properties of the 2,3-difluoro-6-methoxybenzyl group could be leveraged to design novel and selective σ2 receptor ligands.

Modulating Pharmacological Properties through Fluorine Substitution

The substitution of hydrogen with fluorine can dramatically alter the pharmacological properties of a molecule. This strategy, known as "fluorine scanning," is widely used in drug design to optimize lead compounds.

The two fluorine atoms in this compound can influence several key parameters nih.govnih.gov:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life of the drug in the body.

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes, including the blood-brain barrier.

pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can influence the ionization state of the molecule at physiological pH and, consequently, its solubility and receptor binding.

The strategic placement of the two fluorine atoms and the methoxy (B1213986) group on the benzylamine scaffold provides a powerful tool for fine-tuning these properties to develop drug candidates with improved pharmacological profiles nih.govacgpubs.org.

Pharmacological Property Influence of Fluorine Substitution
Metabolic StabilityIncreased due to the strength of the C-F bond.
Binding AffinityCan be enhanced through favorable interactions with the target.
LipophilicityGenerally increased, affecting ADME properties.
pKaLowered for nearby ionizable groups, affecting solubility and binding.

Despite a comprehensive search for information regarding the applications of this compound, no relevant data could be found concerning its use in antiviral compound development or polymer chemistry as outlined in the user's request. The search results did not provide any specific details on the incorporation of this compound into polyorganophosphazenes or its use as a scaffold for novel functional polymers. Similarly, no research findings were available to populate the section on its applications in the development of antiviral compounds.

Consequently, it is not possible to generate the requested article with scientifically accurate and thorough content for the specified sections and subsections. The lack of available information prevents the creation of the detailed research findings and data tables as instructed.

Advanced Spectroscopic Characterization of 2,3 Difluoro 6 Methoxybenzylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F. It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the types and number of hydrogen atoms in a molecule and how they are connected. For 2,3-Difluoro-6-methoxybenzylamine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the benzylic methylene group, and the amine protons.

Aromatic Region: The two aromatic protons (H-4 and H-5) are chemically non-equivalent and are expected to resonate in the downfield region, typically between δ 6.5 and 7.5 ppm. Their signals will appear as complex multiplets due to mutual (ortho) coupling and additional couplings to the two fluorine atoms (³JHF and ⁴JHF). The electron-donating methoxy group and the electron-withdrawing fluorine atoms significantly influence the chemical shifts of these protons.

Methoxy Group (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm, as they are shielded and have no adjacent protons to couple with.

Benzylic Group (-CH₂NH₂): The two benzylic protons are expected to produce a singlet or a narrowly split multiplet around δ 3.8-4.2 ppm. The exact appearance depends on the solvent and concentration, which affect the rate of exchange of the amine protons.

Amine Group (-NH₂): The two amine protons typically give rise to a broad singlet, the chemical shift of which is highly variable (δ 1.5-3.5 ppm) and dependent on solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.

For the related compound, 2,3-Difluoro-6-methoxybenzaldehyde (B67421), ¹H NMR data shows aromatic protons at approximately δ 7.37 ppm and δ 6.71 ppm, and a methoxy signal at δ 3.93 ppm. chemicalbook.com These values provide a strong basis for the expected shifts in the benzylamine (B48309) derivative.

Table 1: Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-4~7.0 - 7.4ddd (doublet of doublet of doublets)³JHH ≈ 8-9, ³JHF ≈ 8-10, ⁴JHF ≈ 1-2
H-5~6.6 - 6.9ddd (doublet of doublet of doublets)³JHH ≈ 8-9, ⁴JHF ≈ 5-7, ⁵JHF ≈ 1-2
-OCH₃~3.9s (singlet)N/A
-CH₂NH₂~3.8 - 4.2s (singlet) or t (triplet)May show coupling to -NH₂ protons
-NH₂~1.5 - 3.5br s (broad singlet)N/A (typically exchanges)

Carbon-13 NMR provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. A key feature of the spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the signals of the fluorinated carbons and adjacent carbons into doublets or more complex multiplets.

Fluorine-Bearing Carbons (C-2, C-3): These carbons will exhibit large one-bond coupling constants (¹JCF), typically in the range of 240-260 Hz, appearing as doublets. They will also show smaller two-bond coupling to the other fluorine atom (²JCF).

Other Aromatic Carbons (C-1, C-4, C-5, C-6): These carbons will show smaller two-, three-, and four-bond couplings to the fluorine atoms (²JCF, ³JCF, ⁴JCF), which aids in their definitive assignment. C-6, being attached to the electron-donating methoxy group, is expected to be significantly shielded.

Aliphatic Carbons: The benzylic carbon (-CH₂) is expected around δ 40-50 ppm, while the methoxy carbon (-OCH₃) will appear further downfield around δ 55-65 ppm.

The magnitude of C-F coupling constants is a powerful diagnostic tool for determining the position of fluorine substitution on an aromatic ring. researchgate.netwestmont.edu

Table 2: Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-1~120 - 125dd (doublet of doublets)²JCF ≈ 15-25, ³JCF ≈ 3-7
C-2~148 - 152dd (doublet of doublets)¹JCF ≈ 245-255, ²JCF ≈ 10-15
C-3~143 - 147dd (doublet of doublets)¹JCF ≈ 240-250, ²JCF ≈ 10-15
C-4~115 - 120dd (doublet of doublets)³JCF ≈ 5-10, ⁴JCF ≈ 1-3
C-5~110 - 115d (doublet)⁵JCF ≈ 1-3
C-6~150 - 155d (doublet)²JCF ≈ 15-25
-CH₂NH₂~40 - 50t (triplet)³JCF ≈ 2-5
-OCH₃~56 - 62s (singlet)N/A

Fluorine-19 NMR is highly sensitive and offers a wide chemical shift range, making it an excellent technique for analyzing fluorinated compounds. wikipedia.org For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are in different chemical environments.

The chemical shifts and coupling patterns provide definitive proof of the 2,3-difluoro substitution pattern (regioselectivity). The ortho-relationship between the two fluorine atoms will result in a significant F-F coupling constant (³JFF), typically around 20 Hz. Each fluorine signal will also be split by nearby aromatic protons (³JHF and ⁴JHF). This technique is particularly powerful for confirming the structure and purity of fluorinated molecules. nih.govresearchgate.net

Table 3: Predicted ¹⁹F NMR Data for this compound
Fluorine AssignmentPredicted Chemical Shift (δ, ppm, relative to CFCl₃)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-2~ -135 to -145ddd³JFF ≈ 20, ³JHF(H4) ≈ 8-10, ⁴JHF(CH₂) ≈ 2-4
F-3~ -150 to -160ddd³JFF ≈ 20, ³JHF(H4) ≈ 8-10, ⁴JHF(H5) ≈ 5-7

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between scalar-coupled protons. For this compound, a key correlation would be observed between the aromatic protons H-4 and H-5, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies carbons that are directly attached to protons. It would show cross-peaks connecting the H-4 signal to the C-4 signal, H-5 to C-5, the methoxy protons to the methoxy carbon, and the benzylic protons to the benzylic carbon. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₈H₉F₂NO), the theoretical exact mass of the neutral molecule is 173.06522 Da.

In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as the protonated molecule, [M+H]⁺. The high accuracy of HRMS can easily distinguish the compound's formula from other potential formulas with the same nominal mass.

Upon collision-induced dissociation (CID) in a tandem MS experiment (MS/MS), the protonated molecule would undergo characteristic fragmentation. For benzylamines, a primary and highly favorable fragmentation pathway is the benzylic cleavage, involving the loss of ammonia (B1221849) (NH₃) to form a stable, resonance-delocalized benzyl (B1604629) cation. nih.govnih.govresearchgate.net

Table 4: Predicted HRMS Data for this compound
IonFormulaTheoretical m/z (Da)Fragmentation Pathway
[M+H]⁺[C₈H₁₀F₂NO]⁺174.07250Parent Ion
[M+Na]⁺[C₈H₉F₂NNaO]⁺196.05444Sodium Adduct
[M+H - NH₃]⁺[C₈H₇F₂O]⁺157.04591Loss of Ammonia

Gas Chromatography-Mass Spectrometry (GC/MS) of Derivatives

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For primary amines like this compound, derivatization is often employed to improve chromatographic behavior by increasing volatility and thermal stability, and to yield more characteristic mass spectra. jfda-online.com Common derivatization agents for amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylating agents (e.g., trifluoroacetic anhydride, TFAA). jfda-online.comnih.gov

Upon electron ionization (EI), the derivatized molecule undergoes fragmentation, creating a unique pattern of ions. The mass spectrum of a trimethylsilyl (TMS) derivative of this compound would be expected to show a molecular ion peak (M⁺), although it may be of low abundance. The fragmentation is typically dominated by cleavages that lead to the formation of stable ions.

Key fragmentation pathways for a silylated benzylamine derivative include:

Alpha-cleavage: The bond between the benzylic carbon and the aromatic ring can break, but more commonly, the C-C bond alpha to the nitrogen atom breaks. For a benzylamine, the most characteristic fragmentation is the cleavage of the bond between the benzylic carbon and the nitrogen, or the loss of a hydrogen atom from the methylene group to form a stable iminium ion.

Benzylic Cation: A prominent peak is often observed at m/z 141, corresponding to the 2,3-difluoro-6-methoxybenzyl cation ([C₈H₆F₂O]⁺), formed by the cleavage of the C-N bond. Subsequent fragmentation of this ion, such as the loss of CO or CHO, may also occur.

Tropylium Ion Rearrangement: The benzyl cation can rearrange to the more stable tropylium ion, although the substituents will influence this process.

Fragments from the Derivative: The derivatizing group itself will produce characteristic ions. For a TMS derivative, ions at m/z 73 ([Si(CH₃)₃]⁺) and m/z 75 are common. nist.gov

The fragmentation pattern provides a structural fingerprint, allowing for the confirmation of the molecular structure. High-resolution mass spectrometry can further aid in determining the elemental composition of each fragment ion, increasing the confidence of the identification. benthamopen.com

Table 1: Expected GC/MS Fragmentation Data for a TMS-Derivative of this compound

m/z (mass-to-charge ratio) Proposed Ion Structure/Fragment Fragmentation Pathway
245 [M - CH₃]⁺ Loss of a methyl group from the TMS moiety
172 [M - Si(CH₃)₃]⁺ Loss of the TMS group from the nitrogen atom
141 [C₈H₆F₂O]⁺ Benzylic cation formed by C-N bond cleavage
113 [C₇H₄F₂]⁺ Loss of CO from the benzylic cation

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By measuring the absorption of infrared radiation, it provides valuable information about the functional groups present in a compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its specific vibrational modes (e.g., stretching, bending). The FTIR spectrum of this compound is expected to display a series of absorption bands that confirm the presence of the amine, methoxy, and substituted aromatic ring components.

The key vibrational modes and their expected spectral regions are:

N-H Vibrations: Primary amines (R-NH₂) typically show two distinct bands for N-H stretching vibrations in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. researchgate.netdtic.mil An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹. dtic.mil

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl (-OCH₃) and methylene (-CH₂-) groups are expected in the 2850-3000 cm⁻¹ range. jetir.org

C=C Aromatic Vibrations: Stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically occur in the 1450-1600 cm⁻¹ region.

C-O Stretching: The ether linkage of the methoxy group will produce a strong C-O stretching band, typically found between 1200 and 1275 cm⁻¹ for aryl ethers. scielo.org.za

C-N Stretching: The C-N stretching vibration for aromatic amines is found in the 1250-1360 cm⁻¹ region. researchgate.net

C-F Stretching: The carbon-fluorine bonds give rise to strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹. jetir.org The exact position is sensitive to the substitution pattern on the aromatic ring.

Table 2: Characteristic FTIR Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂) 3300 - 3500 Medium
C-H Stretch (aromatic) Benzene Ring 3010 - 3100 Medium-Weak
C-H Stretch (aliphatic) -CH₂- and -OCH₃ 2850 - 3000 Medium
N-H Bend (scissoring) Primary Amine (-NH₂) 1590 - 1650 Medium-Strong
C=C Stretch (aromatic) Benzene Ring 1450 - 1600 Medium-Strong
C-N Stretch Aromatic Amine 1250 - 1360 Medium
C-O Stretch Aryl Ether (-OCH₃) 1200 - 1275 Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions that dictate the packing of molecules in the crystal lattice.

While a specific crystal structure for this compound may not be publicly available, analysis of similar fluorinated benzamide and sulfonamide structures allows for a detailed prediction of its solid-state characteristics. dcu.iemdpi.comdcu.ie A crystallographic study would reveal:

Molecular Conformation: The orientation of the methoxy and aminomethyl substituents relative to the plane of the fluorinated benzene ring would be determined. Torsion angles would quantify any twisting of these groups, which can be influenced by steric hindrance and intramolecular interactions.

Bond Parameters: Precise bond lengths and angles would confirm the effects of the electron-withdrawing fluorine atoms and electron-donating methoxy and amine groups on the aromatic system.

Intermolecular Interactions: The primary amine group is a hydrogen bond donor, while the nitrogen and oxygen atoms, as well as the fluorine atoms, can act as hydrogen bond acceptors. The crystal packing would likely be dominated by a network of intermolecular hydrogen bonds, such as N-H···N or N-H···O. mdpi.com Weaker interactions, such as C-H···F contacts and π–π stacking between aromatic rings, may also play a significant role in stabilizing the crystal structure. dcu.ie

Table 3: Predicted Crystallographic Data and Structural Parameters for this compound (based on analogous structures)

Parameter Description Expected Value/Observation
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pnma (common for organic molecules)
C-F Bond Length Carbon-Fluorine bond distance ~1.35 Å
C(aryl)-O Bond Length Aromatic Carbon-Oxygen bond distance ~1.37 Å
C(aryl)-C(benzyl) Bond Length Aromatic-Benzylic Carbon bond distance ~1.51 Å
C(benzyl)-N Bond Length Benzylic Carbon-Nitrogen bond distance ~1.47 Å
Hydrogen Bonding Primary intermolecular interaction N-H···N, N-H···O, or N-H···F bonds are expected to form chains or dimers.

Electronic and Fluorescence Spectroscopy (UV-Vis and Fluorescence) for Chromophores

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The chromophore in this compound is the substituted benzene ring.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be characterized by π → π* transitions associated with the aromatic system. researchgate.nettruman.edu The benzene ring itself has characteristic absorption bands, which are modified by the attached substituents.

Substituent Effects: The methoxy (-OCH₃) and aminomethyl (-CH₂NH₂) groups are generally considered electron-donating, while the fluorine atoms (-F) are electron-withdrawing via induction but electron-donating through resonance. The combination of these groups will cause a shift in the absorption maxima (λ_max) compared to unsubstituted benzene. The electron-donating groups are likely to cause a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorptivity (hyperchromic effect). nih.gov Aromatic amines typically exhibit strong absorption bands in the 200-300 nm range. nih.gov

Fluorescence Spectroscopy: Molecules containing aromatic rings, particularly those with electron-donating groups, often exhibit fluorescence. Upon absorbing a photon and reaching an excited electronic state, the molecule can relax to the ground state by emitting a photon. nih.gov

Expected Emission: It is probable that this compound would be fluorescent. The fluorescence spectrum would show an emission peak at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The quantum yield and emission wavelength would be sensitive to the solvent polarity and the specific electronic effects of the substituents. researchgate.netrsc.org

Table 4: Expected Electronic and Fluorescence Spectroscopic Data

Spectroscopy Type Parameter Expected Observation
UV-Vis Absorption λ_max (π → π*) Two bands expected in the range of 210-240 nm and 260-290 nm.
UV-Vis Absorption Electronic Transition Dominated by π → π* transitions of the substituted benzene ring.
Fluorescence Excitation Wavelength (λ_ex) Should correspond to the absorption maximum (~260-290 nm).
Fluorescence Emission Wavelength (λ_em) Expected at a longer wavelength than λ_ex (e.g., >300 nm).

Computational and Theoretical Studies on 2,3 Difluoro 6 Methoxybenzylamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of 2,3-Difluoro-6-methoxybenzylamine. epstem.netepstem.net These methods provide detailed information about the molecule's three-dimensional structure, electron distribution, and orbital energies.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. epstem.net A large gap suggests high stability, whereas a small gap indicates a more reactive molecule. For this compound, the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) group create a complex electronic environment that influences these orbital energies.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. nih.gov These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. In this compound, the electronegative fluorine atoms and the oxygen of the methoxy group create distinct regions of negative potential, while the amine protons are areas of positive potential, guiding potential intermolecular interactions.

Table 1: Hypothetical DFT Calculation Results for this compound This table presents illustrative data typical of DFT calculations to demonstrate the type of information generated.

Parameter Calculated Value Significance
HOMO Energy -6.5 eV Indicates the molecule's ability to donate electrons.
LUMO Energy -0.8 eV Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.7 eV Suggests high chemical stability.
Dipole Moment 2.5 Debye Quantifies the overall polarity of the molecule.
Total Energy -25680 eV Represents the total energy of the molecule in its optimized geometry. scispace.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.govresearchgate.net For this compound, docking simulations would be used to place the molecule into the active site of a hypothetical enzyme or receptor. The goal is to identify binding modes with the lowest energy, which correspond to the most stable and likely binding conformations. nih.gov These simulations evaluate potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the binding pocket and the dynamic nature of the interactions. nih.gov This helps to confirm whether the binding pose predicted by docking is stable or if the ligand is likely to dissociate.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table is a representative example of data generated from a molecular docking study.

Parameter Result Details
Binding Affinity -8.5 kcal/mol A strong negative value suggests favorable binding. nih.gov
Key H-Bond Interactions Amine group with Asp145 The amine group acts as a hydrogen bond donor.
Methoxy O with Lys72 The methoxy oxygen acts as a hydrogen bond acceptor.
Key Hydrophobic Interactions Difluorophenyl ring with Leu83, Val30 The aromatic ring fits into a hydrophobic pocket.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. mdpi.com Computational approaches are instrumental in building predictive SAR models. For the this compound scaffold, researchers would computationally generate a series of virtual analogs by modifying substituents on the aromatic ring or the amine group.

By calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) for each analog and correlating them with predicted binding affinities or activities, a quantitative structure-activity relationship (QSAR) model can be developed. nih.gov Such a model can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. For instance, a QSAR model might reveal that increasing the electron-withdrawing strength at a specific position on the phenyl ring enhances binding affinity to a target. nih.gov

Table 3: Example of a Computational SAR Study on Analogs of this compound This table illustrates how structural modifications could hypothetically influence biological activity, as would be explored in an SAR study.

Compound R1 (Position 2) R2 (Position 3) R3 (Position 6) Predicted IC₅₀ (nM)
Parent F F OCH₃ 50
Analog 1 H F OCH₃ 120
Analog 2 F H OCH₃ 95
Analog 3 F F H 250
Analog 4 Cl F OCH₃ 45

Analysis of Fluorine Effects on Conformation, Polarity, and Metabolic Stability

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. mdpi.comresearchgate.net In this compound, the two fluorine atoms have profound effects on the molecule's properties.

Conformation: The fluorine atoms can influence the preferred conformation of the molecule. The methoxy group in trifluoromethoxybenzenes, for instance, often prefers a non-planar orientation relative to the benzene (B151609) ring, and similar effects can be anticipated here, potentially altering how the molecule fits into a binding site. nih.gov

Polarity and Binding: The highly electronegative fluorine atoms create strong C-F bonds, which are highly polarized. nih.gov This introduces localized negative electrostatic potential on the molecular surface, enabling unique interactions such as C-F···H-N or C-F···C=O multipolar interactions with a protein target, which can contribute significantly to binding affinity. nih.govbenthamscience.com

Metabolic Stability: A primary reason for introducing fluorine is to block metabolic soft spots. nih.govnih.gov Many drug molecules are metabolized by cytochrome P450 enzymes through oxidation of C-H bonds. By replacing hydrogen with fluorine, these metabolic pathways can be blocked due to the high strength of the C-F bond, increasing the drug's half-life and bioavailability. nih.govnih.gov The fluorine atoms at positions 2 and 3 protect the aromatic ring from oxidative metabolism at those sites.

Table 4: Comparative Physicochemical Properties of Benzylamine (B48309) vs. This compound (Theoretical) This table compares the parent compound to the title compound to highlight the effects of fluorination and methoxylation.

Property Benzylamine (Parent) This compound Impact of Substituents
Molecular Weight 107.15 g/mol 173.16 g/mol Increased mass.
LogP (Lipophilicity) 1.09 ~2.0 (Estimated) Increased lipophilicity due to fluorine. mdpi.com
Metabolic Stability Lower Higher Fluorine atoms block potential sites of oxidation. nih.gov
Acidity (pKa of Amine) ~9.3 Lower (Estimated) Electron-withdrawing fluorine atoms decrease the basicity of the amine. nih.gov

Mechanistic Investigations of Reaction Pathways

Theoretical chemistry can also be used to investigate the mechanisms of chemical reactions, such as the synthesis of this compound. A plausible synthetic route involves the reductive amination of its precursor, 2,3-Difluoro-6-methoxybenzaldehyde (B67421).

Computational methods can model the entire reaction pathway, including the formation of intermediates (like the imine) and transition states. acs.org By calculating the energy of each species along the reaction coordinate, a detailed energy profile can be constructed. This profile helps identify the rate-determining step of the reaction and provides insights into how catalysts or different reaction conditions might influence the reaction rate and yield. osti.govscilit.com For example, calculations could compare the energy barriers for different reducing agents in the final step of the reductive amination, guiding the selection of the most efficient synthetic method.

Q & A

Q. What are the critical safety protocols for handling and storing 2,3-Difluoro-6-methoxybenzylamine?

Answer:

  • Handling: Use a chemical fume hood to avoid inhalation of vapors or dust. Wear nitrile gloves, safety goggles, and lab coats. Avoid contact with strong oxidizers, acids, or moisture due to reactivity risks .
  • Storage: Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C in a dry, dark environment. Label containers with hazard identifiers (H314: Causes severe skin burns and eye damage) .
  • Emergency Measures: For spills, use absorbent materials (e.g., vermiculite) and dispose as hazardous waste. In case of skin contact, rinse immediately with water for 15 minutes .

Q. What are the established synthetic routes for this compound?

Answer: A common method involves:

Starting Material: 2,3-Difluoro-6-methoxybenzaldehyde.

Reductive Amination: React with ammonium acetate and sodium cyanoborohydride in methanol under reflux (60–70°C, 12–24 hours).

Purification: Isolate via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Alternative routes may use catalytic hydrogenation of the corresponding nitrile precursor (e.g., Pd/C in ethanol at 50 psi H₂) .

Q. Which analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹⁹F NMR to confirm substitution patterns and amine proton integration (e.g., δ ~3.8 ppm for methoxy group) .
  • Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion validation (theoretical [M+H]⁺ = 174.12) .
  • HPLC: Reverse-phase C18 column (acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Answer:

  • Reagent Stoichiometry: Use a 1.2:1 molar ratio of ammonium acetate to aldehyde to drive reductive amination .
  • Catalyst Screening: Test alternatives to NaBH₃CN, such as BH₃·THF, to reduce side reactions.
  • Inert Conditions: Conduct reactions under argon to prevent oxidation of the benzylamine intermediate .
  • Process Monitoring: Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) to optimize quenching timing .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved?

Answer:

  • Cross-Validation: Repeat NMR under deuterated solvents (e.g., DMSO-d₆) to confirm peak assignments. Compare with computational predictions (DFT for ¹⁹F shifts) .
  • Isotopic Labeling: Synthesize a ¹³C-labeled analog to resolve overlapping signals in crowded spectra.
  • Complementary Techniques: Use X-ray crystallography (SHELXL refinement) for absolute configuration confirmation if crystals are obtainable .

Q. What role does this compound play in medicinal chemistry research?

Answer:

  • Building Block: Serves as a fluorinated amine precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents. Fluorine enhances metabolic stability and membrane permeability .
  • Case Study: In synthesizing benzoimidazole derivatives, fluorinated benzylamines improve binding affinity to target enzymes (e.g., CYP450 isoforms) .
  • SAR Studies: Methoxy and fluorine substituents modulate electronic effects, impacting pKa and hydrogen-bonding capacity in receptor-ligand interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.